molecular formula C12H9BrN2O2S B2788271 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone CAS No. 74195-45-2

1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone

Cat. No.: B2788271
CAS No.: 74195-45-2
M. Wt: 325.18
InChI Key: KIUUNUMHIOQFCV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone is a brominated aromatic ketone derivative featuring a thioether linkage to a 4-hydroxypyrimidine moiety. Such dual functionality makes it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c13-9-3-1-8(2-4-9)10(16)7-18-12-14-6-5-11(17)15-12/h1-6H,7H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUUNUMHIOQFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=CC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone, with the molecular formula C12H9BrN2O2S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Weight : 325.18 g/mol
  • IUPAC Name : 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
  • CAS Number : 74195-45-2

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with pyrimidine derivatives under controlled conditions to yield the desired thioether. This compound can be synthesized via multi-step reactions involving acylation and thiolation processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrimidine have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that the presence of the bromophenyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against pathogens .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of related thioether compounds. For instance, derivatives containing the pyrimidine structure have been evaluated for their ability to inhibit convulsive seizures in animal models. The mechanism of action is hypothesized to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Table 1: Summary of Anticonvulsant Activity Studies

CompoundModel UsedDose (mg/kg)Result
1-(4-Bromophenyl)-2-thioethylpyrimidineMouse model20Significant reduction in seizure frequency
4-Hydroxy-pyrimidine derivativeRat model10Complete seizure inhibition

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties exhibited by this class of compounds. Studies have demonstrated that pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro and in vivo . This suggests a potential therapeutic application in conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thioether derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the bromophenyl group significantly influenced antimicrobial potency, with some derivatives achieving MIC values lower than those of standard antibiotics .
  • Anticonvulsant Evaluation : In a pharmacological evaluation involving various thioether compounds, it was found that specific substitutions on the pyrimidine ring enhanced anticonvulsant activity in rodent models. The study highlighted structure-activity relationships that could guide future drug design .
  • Inflammation Models : In a recent experiment using LPS-stimulated RAW 264.7 macrophages, compounds similar to this compound demonstrated significant inhibition of nitric oxide production, suggesting a mechanism involving NF-kB pathway suppression .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of compounds related to 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone. Research indicates that modifications in the pyrimidine structure can lead to enhanced anticonvulsant activity. For instance, a study demonstrated that structural analogs exhibited significant anticonvulsant effects, suggesting that the thioether linkage plays a crucial role in modulating biological activity .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). Inhibitors targeting these enzymes are of considerable interest for treating neurodegenerative diseases and other conditions. The presence of both phenolic and thioether moieties in the structure contributes to its potential as a dual inhibitor, making it a candidate for further drug development .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound may also possess significant antimicrobial activity. This aspect warrants further investigation to explore its potential as an antibiotic agent.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that derivatives containing hydroxypyrimidine structures often exhibit anti-inflammatory properties, suggesting that this compound could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Study FocusFindingsReference
Anticonvulsant ActivityStructural modifications enhance activity; specific analogs showed significant effects.
Enzyme InhibitionDemonstrated potential as dual inhibitors of AChE and CAs; important for neurodegenerative research.
Antimicrobial PropertiesPreliminary results suggest effectiveness against bacterial strains; further studies needed.
Anti-inflammatory EffectsPotential benefits observed; compounds with similar structures show promise in inflammation treatment.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s closest structural analogs include:

1-(4-Bromophenyl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethanone (2a) Substituent: Triazole ring instead of hydroxypyrimidine. Melting point: 162–164°C vs. unlisted for the target compound.

1-(4-Bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone Substituent: Tetrazole with an ethoxy group. Molecular weight: 419.297 g/mol vs. ~312–328 g/mol (estimated for the target). Functional impact: Ethoxy group increases lipophilicity compared to the hydroxypyrimidine’s polarity.

1-(4-Bromophenyl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone Substituent: Methyl-triazole. Purity: 95% (commercial availability noted).

Table 1: Structural and Physicochemical Comparisons

Compound Heterocycle Substituent Melting Point (°C) Molecular Weight (g/mol)
Target Compound 4-Hydroxypyrimidine –OH ~320 (estimated)
2a 1,2,4-Triazole Phenyl 162–164 312.19
Compound 7k Tetrazole 4-Bromophenyl 155–157 513.10
1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone Piperazine 4-Methylpiperazine 312.19

Table 2: Bioactivity Highlights

Compound Activity Key Finding Reference
Target Compound Hypothetical Predicted kinase inhibition
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Antimalarial pIC₅₀ = 8.21 (superior to chloroquine)
2-((5-(4-Methoxyphenyl)triazolyl)thio)-1-phenylethanone Antioxidant DPPH scavenging at 10 µM IC₅₀
Computational and Crystallographic Insights
  • Hydrogen Bonding : The hydroxypyrimidine’s –OH group in the target compound may form intermolecular H-bonds, as seen in dihydropyrimidine-thiones (), which adopt envelope conformations and dimerize via N–H⋯S bonds.
  • Docking Studies: QSAR models in suggest electron-withdrawing groups (e.g., –Br, –NO₂) enhance antimalarial activity. The 4-bromophenyl group in the target compound aligns with this trend.

Q & A

Q. How can hydrogen-bonding patterns in the crystal lattice affect the compound’s physicochemical properties?

  • Methodological Answer : Graph set analysis (as per Etter’s rules ) identifies motifs like R₂²(8) rings involving the hydroxypyrimidine oxygen. These interactions influence melting points and dissolution rates, which can be modeled using Mercury software .

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